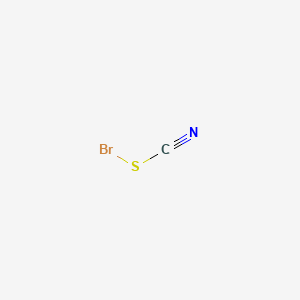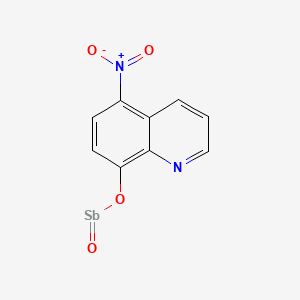
Quinoline, 5-nitro-8-(stibosooxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 5-nitro-8-(stibosooxy)-: is a nitrogen-based heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Quinoline, 5-nitro-8-(stibosooxy)-, typically involves multi-step reactions. Common synthetic methods include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene under acidic conditions.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .
Chemical Reactions Analysis
Types of Reactions: Quinoline, 5-nitro-8-(stibosooxy)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the quinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Scientific Research Applications
Quinoline, 5-nitro-8-(stibosooxy)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Quinoline, 5-nitro-8-(stibosooxy)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Quinoline: A basic structure without the nitro and stibosooxy groups.
8-Hydroxyquinoline: Known for its antimicrobial properties.
Nitroxoline: A hydroxyquinoline derivative with antibacterial activity.
Properties
CAS No. |
35592-51-9 |
|---|---|
Molecular Formula |
C9H5N2O4Sb |
Molecular Weight |
326.91 g/mol |
IUPAC Name |
(5-nitroquinolin-8-yl)oxy-oxostibane |
InChI |
InChI=1S/C9H6N2O3.O.Sb/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8;;/h1-5,12H;;/q;;+1/p-1 |
InChI Key |
DQULRRCXSBIVKH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O[Sb]=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


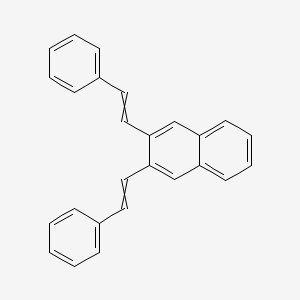

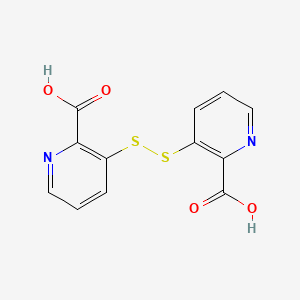

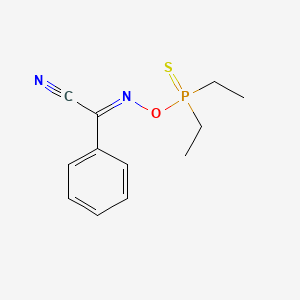
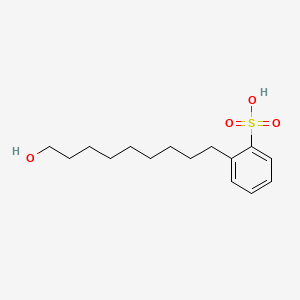
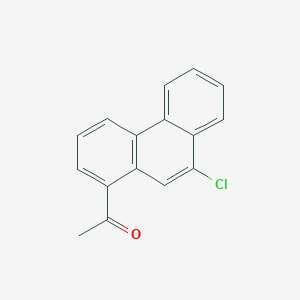
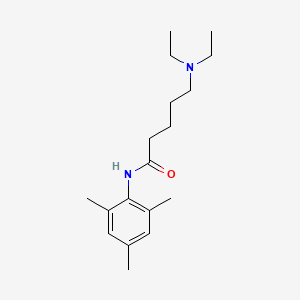
methanone](/img/structure/B14695403.png)
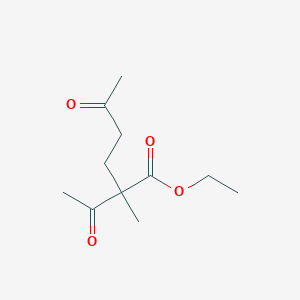
![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)
